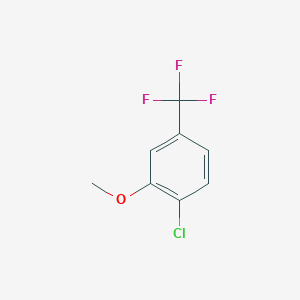

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Descripción general

Descripción

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6ClF3O . It is an aryl trifluoromethyl ether .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 210.58 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Metabolism Studies

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene has been studied in the context of the metabolism of chlorinated aromatic pollutants. In one study, the metabolism of various chlorinated aromatic pollutants, including chlorinated benzenes, was examined using the frog species Rana pipiens. The results indicated that the chlorinated benzenes were hydroxylated, and the metabolic processes in frogs were similar to those in mammalian systems (Safe et al., 1976).

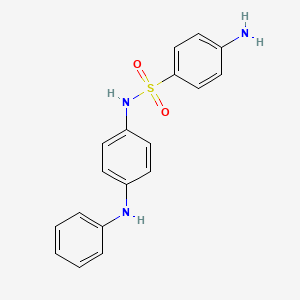

Allergy and Immunotoxicity Research

Research has also investigated the allergic potential and immunotoxicity of this compound. A study focused on its effects following dermal exposure in a murine model. The findings revealed that this chemical has the potential to induce allergic sensitization following skin exposure and was classified as a weak sensitizer based on the results of the Local Lymph Node Assay (LLNA) (Franko et al., 2011).

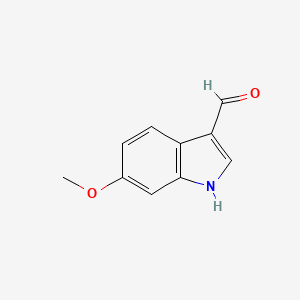

Drug Discovery and Chemical Synthesis

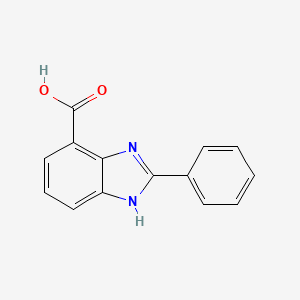

The compound has been involved in drug discovery research, particularly as part of the design and synthesis of novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. In one study, benzazole derivatives with a flexible aryl group bonded through a one-atom linker were evaluated, and one compound showed promising results in terms of binding activity against the human CRF1 receptor, without concerns regarding cytotoxicity (Mochizuki et al., 2016).

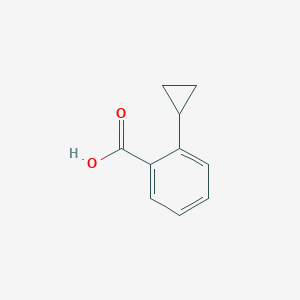

Antifungal Applications

The compound's derivatives have also been explored for their antifungal properties. Substitution around certain ring systems, which included chloro and methoxy groups, led to the discovery of compounds with significant improvements in activity against various fungal pathogens. These compounds have been validated in murine models, indicating their potential for treating opportunistic infections (Boateng et al., 2011).

Safety and Hazards

The safety information for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene indicates that it may cause skin, eye, and respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mecanismo De Acción

Target of Action

It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents .

Mode of Action

It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 21058 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. For instance, it’s known that the compound should be stored in a dry, room temperature environment . Additionally, the compound may be sensitive to extremes of temperature and direct sunlight .

Análisis Bioquímico

Biochemical Properties

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of the trifluoromethyl group to other molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecules it is attached to . The interactions between this compound and biomolecules are primarily based on its ability to form radicals and participate in radical-mediated reactions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form radicals allows it to interact with cellular components, potentially leading to oxidative stress and changes in cellular homeostasis . These effects can vary depending on the concentration and exposure duration of the compound.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form radicals and participate in radical-mediated reactions. This compound can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The trifluoromethyl group plays a crucial role in these interactions, as its electron-withdrawing properties can stabilize the radical intermediates and influence the reactivity of the compound . These molecular interactions are essential for understanding the compound’s biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of various byproducts that may have different biochemical properties . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of understanding the compound’s dosage-dependent effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and degradation. The compound’s trifluoromethyl group can influence its metabolic flux and metabolite levels, leading to changes in cellular homeostasis . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, leading to changes in its activity and function . The compound’s ability to form radicals also plays a role in its transport and distribution, as it can interact with various cellular components.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, leading to changes in cellular processes and homeostasis . Understanding the subcellular localization of the compound is essential for elucidating its biochemical properties and cellular effects.

Propiedades

IUPAC Name |

1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBKVVYUOVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378751 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402-08-4 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)